molecular formula C20H20FN3O3S B2600579 2-Cyclopropyl-1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]benzimidazole CAS No. 2380044-31-3

2-Cyclopropyl-1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]benzimidazole

Cat. No. B2600579
CAS RN: 2380044-31-3
M. Wt: 401.46
InChI Key: GZSDSNLWIKBHEO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]benzimidazole is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
2-Cyclopropyl-1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]benzimidazole has been shown to have various biochemical and physiological effects. This compound has been reported to inhibit the growth of cancer cells, reduce inflammation, and suppress the activity of certain viruses and bacteria. Further studies are needed to explore the full range of biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Cyclopropyl-1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]benzimidazole in lab experiments is its unique properties that make it a promising candidate for the development of new drugs. However, the synthesis of this compound requires specialized equipment and expertise, which can be a limitation for some researchers. Additionally, more studies are needed to fully understand the advantages and limitations of using this compound in lab experiments.

Future Directions

There are several future directions for the research on 2-Cyclopropyl-1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]benzimidazole. One of the directions is the exploration of its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another direction is the development of new drugs based on the unique properties of this compound. Furthermore, more studies are needed to fully understand the mechanism of action, biochemical and physiological effects, and advantages and limitations of using this compound in lab experiments.

Synthesis Methods

The synthesis of 2-Cyclopropyl-1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]benzimidazole involves a series of complex chemical reactions. The detailed procedure of the synthesis method is beyond the scope of this paper. However, it is worth mentioning that the synthesis of this compound requires specialized equipment and expertise.

Scientific Research Applications

2-Cyclopropyl-1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]benzimidazole has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. The scientific research application of this compound is still in the early stages, and more studies are needed to explore its full potential.

properties

IUPAC Name

2-cyclopropyl-1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-27-19-9-8-15(10-16(19)21)28(25,26)23-11-14(12-23)24-18-5-3-2-4-17(18)22-20(24)13-6-7-13/h2-5,8-10,13-14H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSDSNLWIKBHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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